N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide
Overview
Description
N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide is a complex organic compound with a molecular formula of C15H16F3N3O3 This compound is characterized by its unique structure, which includes a trifluoromethyl group and an imidazolidinyl ring
Preparation Methods
The synthesis of N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide involves several steps. One common synthetic route includes the following steps:
Formation of the imidazolidinyl ring: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the 3,4-dimethylphenyl group: This can be done through a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst.
Final coupling with 2,2-dimethylpropanamide: This step involves the use of coupling reagents such as EDCI or DCC to form the final amide bond.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. It may also modulate receptor activity by interacting with receptor proteins and altering their conformation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide can be compared with other similar compounds, such as:
N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-methyl-4-imidazolidinyl]-2,2-dimethylpropanamide: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,2-dimethylbutanamide: This compound has a longer alkyl chain, which may affect its solubility and reactivity.
N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,2-dimethylpentanamide: Similar to the previous compound, the longer alkyl chain may influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O3/c1-9-6-7-11(8-10(9)2)23-13(25)16(17(18,19)20,22-14(23)26)21-12(24)15(3,4)5/h6-8H,1-5H3,(H,21,24)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBKLZYJMJTLMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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